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molecular formula C11H12N2OS B8558430 2-(4-Methyl-2-pyridin-3-yl-thiazole-5-yl)-ethanol

2-(4-Methyl-2-pyridin-3-yl-thiazole-5-yl)-ethanol

Cat. No. B8558430
M. Wt: 220.29 g/mol
InChI Key: SNZZRGTUTXZZQF-UHFFFAOYSA-N
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Patent
US07498445B2

Procedure details

2-(4-Methyl-2-pyridin-3-yl-thiazole-5-yl)-ethanol was prepared according to the general procedure presented hereinabove, by adding 20 grams (0.145 moles) of thionicotinamide (purchased from Acros, Belgium) to 200 ml of dry toluene, followed by addition of 26 grams (0.145 moles) of ACP over a time period of 20 minutes. The reaction mixture heated for 24 hours at 80° C. and thereafter about 180 ml of toluene were removed by evaporation. 100 ml of water and 20 ml of HCl solution (32%) were added and reflux was continued for 1 hour at 90° C. The organic phase was then removed by washing with chloroform and the aqueous phase was turned basic (pH 8-9) using a 5 N solution of NaOH. The 2-(4-methyl-2-pyridin-3-yl-thiazole-5-yl)-ethanol was extracted with three portions of 100 ml of chloroform and the combined extracts were dried over sodium sulfate. The chloroform was thereafter removed and 5 the residue was purified by liquid chromatography, using a mixture of 9:1 ethyl acetate:methanol as eluent, to give 10 grams (31% yield) of the 2-(4-methyl-2-pyridin-3-yl-thiazole-5-yl)-ethanol product as a violet-brown powder.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH2:9])(=[S:8])[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1.[C:10]1(C)C=[CH:14][CH:13]=[CH:12][CH:11]=1.C[OH:18]>>[CH3:10][C:11]1[N:9]=[C:1]([C:2]2[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=2)[S:8][C:12]=1[CH2:13][CH2:14][OH:18]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C1=CN=CC=C1)(=S)N
Name
Quantity
200 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2-(4-Methyl-2-pyridin-3-yl-thiazole-5-yl)-ethanol was prepared
ADDITION
Type
ADDITION
Details
followed by addition of 26 grams (0.145 moles) of ACP over a time period of 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
about 180 ml of toluene were removed by evaporation
ADDITION
Type
ADDITION
Details
100 ml of water and 20 ml of HCl solution (32%) were added
TEMPERATURE
Type
TEMPERATURE
Details
reflux
CUSTOM
Type
CUSTOM
Details
The organic phase was then removed
WASH
Type
WASH
Details
by washing with chloroform
EXTRACTION
Type
EXTRACTION
Details
The 2-(4-methyl-2-pyridin-3-yl-thiazole-5-yl)-ethanol was extracted with three portions of 100 ml of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The chloroform was thereafter removed
CUSTOM
Type
CUSTOM
Details
5 the residue was purified by liquid chromatography
ADDITION
Type
ADDITION
Details
a mixture of 9:1 ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1N=C(SC1CCO)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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